molecular formula C19H22N2O3 B269275 4-ethoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide

4-ethoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide

Cat. No. B269275
M. Wt: 326.4 g/mol
InChI Key: KASMFZLEKYAYHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide, also known as EPC-PB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzamide class of chemicals and has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-ethoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide is not fully understood, but it has been found to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibition of this enzyme has been found to have anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
4-ethoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, 4-ethoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been found to have antioxidant properties. Additionally, 4-ethoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

One advantage of using 4-ethoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide in lab experiments is its specificity for HDAC inhibition. This specificity allows for more targeted research and may lead to fewer off-target effects. However, one limitation of using 4-ethoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 4-ethoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide. One area of interest is in the development of 4-ethoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide analogs with improved solubility and potency. Additionally, further research is needed to fully understand the mechanism of action of 4-ethoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide and its potential applications in the treatment of cancer and inflammatory diseases. Finally, research is needed to explore the potential use of 4-ethoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide in other scientific research fields, such as neuroscience and cardiovascular disease.

Synthesis Methods

The synthesis of 4-ethoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide involves the reaction of 4-aminobenzamide with propionyl chloride to form 4-(propionylamino)benzamide. This compound is then reacted with ethyl iodide to form 4-ethoxy-N-(4-propionylphenyl)benzamide. Finally, this compound is reacted with propylamine to form 4-ethoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide.

Scientific Research Applications

4-ethoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been studied for its potential applications in a range of scientific research fields. One area of interest is in the study of cancer. 4-ethoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, 4-ethoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

Product Name

4-ethoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

4-[(4-ethoxybenzoyl)amino]-N-propylbenzamide

InChI

InChI=1S/C19H22N2O3/c1-3-13-20-18(22)14-5-9-16(10-6-14)21-19(23)15-7-11-17(12-8-15)24-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

KASMFZLEKYAYHB-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC

Origin of Product

United States

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